N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline moiety, which is known for its biological activity, making it a subject of research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro group: Chlorination of the quinazoline core is performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the piperidine moiety: This step involves the reaction of the chlorinated quinazoline with a piperidine derivative under basic conditions.
Formation of the final compound: The final step includes the coupling of the intermediate with tert-butyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinazoline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxylate
- tert-butyl 4-[(6-chloroquinazolin-4-yl)amino]methylpiperidine-1-carboxylate
Uniqueness
N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O/c1-19(2,3)24-18(26)25-8-6-13(7-9-25)11-21-17-15-10-14(20)4-5-16(15)22-12-23-17/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBZNFZIYNZNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC2=NC=NC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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